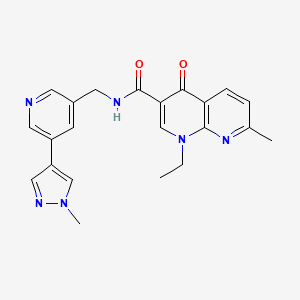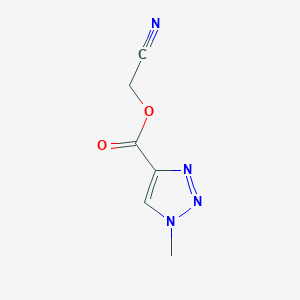
1-メチルトリアゾール-4-カルボン酸シアノメチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomethyl 1-methyltriazole-4-carboxylate is a versatile compound with a molecular formula of C6H6N4O2 and a molecular weight of 166.14 g/mol
科学的研究の応用
Cyanomethyl 1-methyltriazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
Target of Action
Cyanomethyl 1-methyltriazole-4-carboxylate, also known as cyanomethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, is a complex compound with potential therapeutic applications. Similar triazole-based compounds have been found to interact with various proteins and enzymes, such as atf4 and nf-kb .
Mode of Action
Triazole-pyrimidine hybrids, which share structural similarities with this compound, have been found to exhibit neuroprotective and anti-inflammatory properties . These compounds inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related triazole-pyrimidine hybrids have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
生化学分析
Cellular Effects
Triazole derivatives have been reported to exhibit a range of effects on various types of cells and cellular processes . These effects can include influences on cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cyanomethyl 1-methyltriazole-4-carboxylate is not well established. Triazoles are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that triazoles can undergo radical cyanomethylation, a process that involves the addition of a cyanomethyl group to a range of substrates . This process can be influenced by various factors, including reaction conditions and the presence of other functional groups .
Metabolic Pathways
Triazoles are known to be involved in a variety of metabolic processes, potentially interacting with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl 1-methyltriazole-4-carboxylate typically involves the reaction of cyanomethyl derivatives with triazole carboxylates under controlled conditions. One common method includes the use of a base-catalyzed reaction where cyanomethyl groups are introduced to the triazole ring, followed by esterification to form the carboxylate ester .
Industrial Production Methods: Industrial production of Cyanomethyl 1-methyltriazole-4-carboxylate often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity, ensuring efficient production of the compound .
化学反応の分析
Types of Reactions: Cyanomethyl 1-methyltriazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanomethyl and carboxylate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, esters, and amides, depending on the specific reaction conditions and reagents used .
類似化合物との比較
特性
IUPAC Name |
cyanomethyl 1-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-5(8-9-10)6(11)12-3-2-7/h4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMGYSMKYLFSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
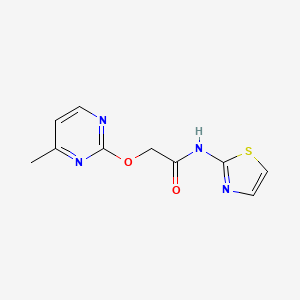
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2451177.png)
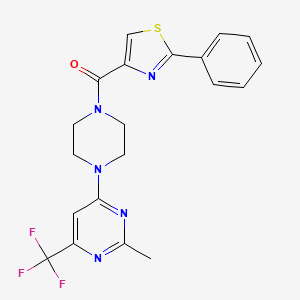
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451183.png)
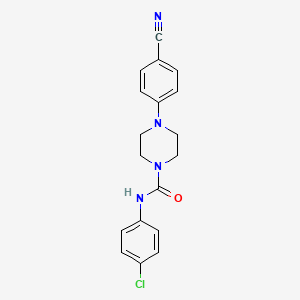
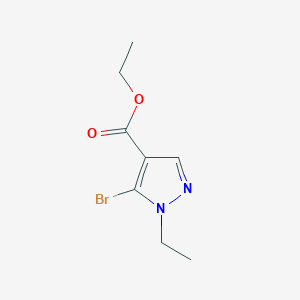
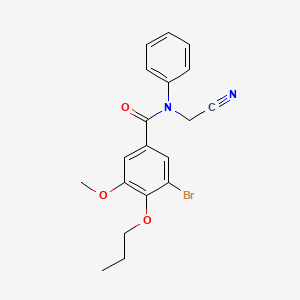
![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2451192.png)
![4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2451193.png)
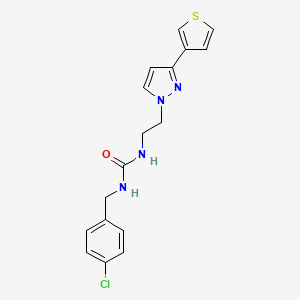
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile](/img/structure/B2451197.png)
